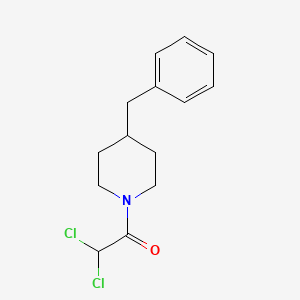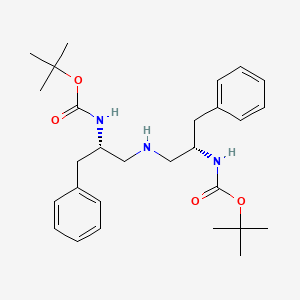
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate: is a compound that features two tert-butoxycarbonyl (Boc) protected amino groups attached to a central amine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of a suitable amine precursor with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate can undergo various chemical reactions, including:
Deprotection: Removal of the Boc groups under acidic conditions (e.g., using trifluoroacetic acid).
Substitution: Reaction with electrophiles to introduce new functional groups.
Oxidation and Reduction: Depending on the specific functional groups present, the compound can undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions introduce new functional groups .
科学研究应用
Chemistry: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is used as a building block in organic synthesis. Its protected amino groups allow for selective reactions without interference from the amine functionality.
Biology and Medicine: In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs and other bioactive molecules. The Boc protection strategy is commonly employed to protect amino groups during multi-step synthesis.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate depends on its specific application. In organic synthesis, the Boc groups protect the amino functionalities, allowing for selective reactions. In biological systems, the compound can act as a precursor to bioactive molecules, with the Boc groups being removed under physiological conditions to release the active amine .
相似化合物的比较
tert-Butyl carbamate: Another Boc-protected amine used in organic synthesis.
N,N,N-Tris(tert-butoxycarbonyl)-l-arginine: A compound with multiple Boc-protected amino groups used in peptide synthesis.
tert-Butyloxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting amino groups .
Uniqueness: Di-tert-butyl ((2R,2'S)-azanediylbis(1-phenylpropane-3,2-diyl))dicarbamate is unique due to its specific structure, which allows for selective reactions and the introduction of functional groups. Its dual Boc protection provides additional stability and selectivity in synthetic applications.
属性
分子式 |
C28H41N3O4 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
tert-butyl N-[(2S)-1-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C28H41N3O4/c1-27(2,3)34-25(32)30-23(17-21-13-9-7-10-14-21)19-29-20-24(18-22-15-11-8-12-16-22)31-26(33)35-28(4,5)6/h7-16,23-24,29H,17-20H2,1-6H3,(H,30,32)(H,31,33)/t23-,24-/m0/s1 |
InChI 键 |
BVHBPPAMYYUYEG-ZEQRLZLVSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CNC[C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNCC(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


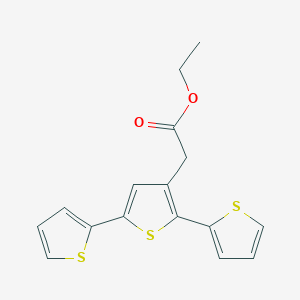

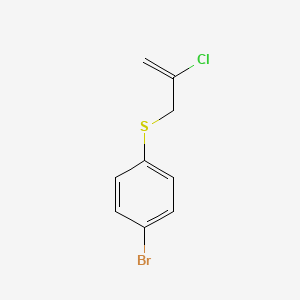
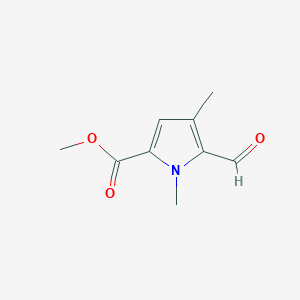
![Ethyl 3-methoxy-4-[[(trifluoromethyl)sulfonyl]oxy]benzoate](/img/structure/B8555894.png)
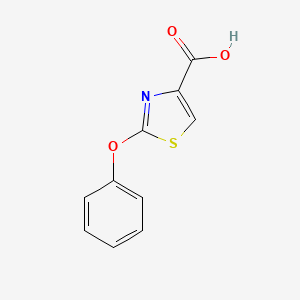
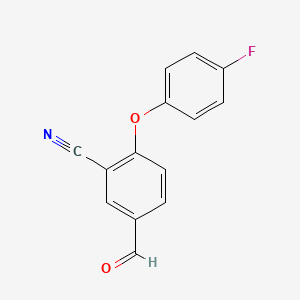
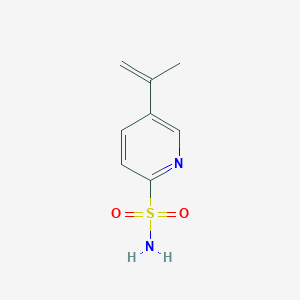
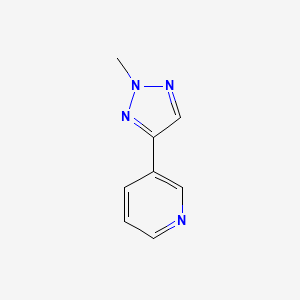
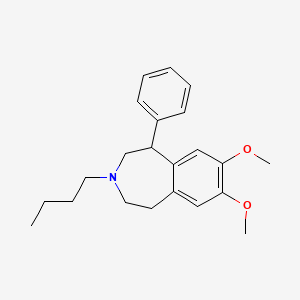
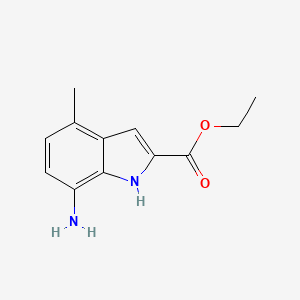
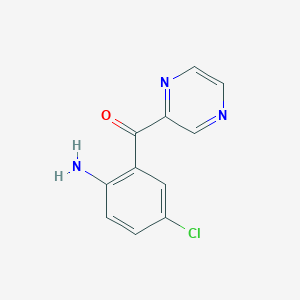
![Ethyl 5-fluoro-1-[(pyridin-3-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B8555955.png)
